Enhanced Extraction Recovery of Levonorgestrel-D6 Compared to a Structural Analog Internal Standard
Levonorgestrel-D6 demonstrates superior extraction recovery from human plasma compared to a method employing the structural analog norethindrone as an internal standard. This direct comparison highlights the advantage of an isotopically labeled internal standard in achieving higher and more consistent analyte recovery. In a validated UPLC-ESI-MS/MS method, the overall recovery of Levonorgestrel-D6 was 93.88% [1]. In contrast, an earlier LC-MS/MS method utilizing norethindrone as the internal standard reported a mean recovery of only 90.2% for the internal standard [2].
| Evidence Dimension | Extraction Recovery Efficiency |
|---|---|
| Target Compound Data | 93.88% |
| Comparator Or Baseline | Norethindrone (structural analog internal standard): 90.2% |
| Quantified Difference | +3.68% absolute recovery |
| Conditions | Human plasma; UPLC-ESI-MS/MS for Levonorgestrel-D6 vs. LC-ESI-MS/MS for norethindrone |
Why This Matters
Higher recovery directly improves method sensitivity and reduces variability, particularly at low analyte concentrations, ensuring more reliable quantification in pharmacokinetic and bioequivalence studies.
- [1] Shah PA, Shrivastav PS, Sharma V, Yadav MS. A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques. 2014; 5(6):1-9. View Source
- [2] Matejicek D, Kuban V. DETERMINATION OF LEVONORGESTREL IN HUMAN SERUM BY LIQUID CHROMATOGRAPHIC-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical Letters. 2001; 34(15):2655-2666. View Source
